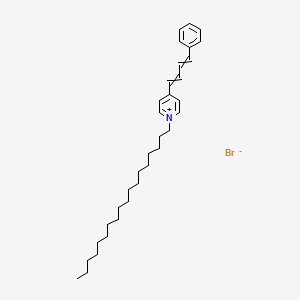
1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide is a chemical compound with the molecular formula C33H50BrN and a molecular weight of 540.67 g/mol . It is known for its unique structure, which includes a long octadecyl chain and a phenyl-butadienyl group attached to a pyridinium ring. This compound is typically found as a light yellow to orange powder or crystal .
Preparation Methods
The synthesis of 1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide involves several steps. One common method includes the reaction of 4-(4-phenyl-1,3-butadienyl)pyridine with octadecyl bromide under specific conditions . The reaction is typically carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide involves its interaction with cellular membranes and proteins . The long octadecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular functions . Additionally, the phenyl-butadienyl group may interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Bromide can be compared to other pyridinium-based compounds, such as:
- 1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Chloride
- 1-Octadecyl-4-(4-phenyl-1,3-butadienyl)pyridinium Iodide
These compounds share similar structural features but differ in their halide ions, which can influence their chemical reactivity and applications .
Properties
CAS No. |
165678-32-0 |
|---|---|
Molecular Formula |
C33H50BrN |
Molecular Weight |
540.7 g/mol |
IUPAC Name |
1-octadecyl-4-(4-phenylbuta-1,3-dienyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C33H50N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-34-30-27-33(28-31-34)26-21-20-25-32-23-18-17-19-24-32;/h17-21,23-28,30-31H,2-16,22,29H2,1H3;1H/q+1;/p-1 |
InChI Key |
GERCFVKULBVBIO-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC=CC2=CC=CC=C2.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C=CC=CC2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1143178.png)




![2-(2-{2-Chloro-1-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1H-inden-3-yl}ethenyl)-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B1143186.png)


![2H-1-Benzopyran-2-one, 7-[[2-deoxy-2-(sulfoamino)-alpha-D-glucopyranosyl]oxy]-4-methyl-](/img/structure/B1143194.png)
![2-[2-[(Z)-2,3-dideuteriopent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B1143195.png)
